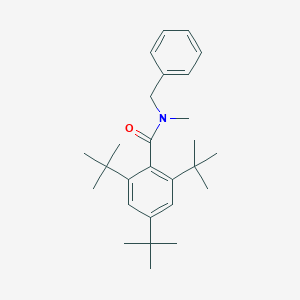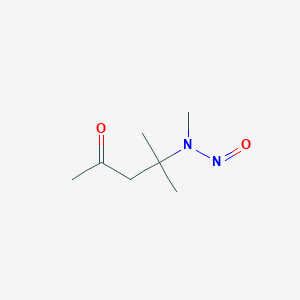
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPPH and is a popular reagent for the synthesis of various organic compounds. DPPH is a highly reactive compound that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of DPPH is not well understood. However, it is believed that DPPH functions as a nucleophilic catalyst, facilitating the formation of new chemical bonds. This mechanism of action makes DPPH an important tool for researchers in the field of organic chemistry.
Effets Biochimiques Et Physiologiques
DPPH has been shown to have a wide range of biochemical and physiological effects. In particular, DPPH has been shown to have potent antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. DPPH has also been shown to have antitumor properties, making it an important tool for researchers in the field of cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPPH in lab experiments include its high reactivity and versatility as a ligand. However, the limitations of using DPPH in lab experiments include its high toxicity and potential for explosive reactions.
Orientations Futures
There are many potential future directions for research involving DPPH. One potential area of research is the development of new ligands based on the structure of DPPH. Another potential area of research is the development of new therapeutic agents based on the antioxidant and antitumor properties of DPPH. Overall, DPPH is a highly versatile and important compound that has many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DPPH is a complex process that requires specialized equipment and expertise. The most common method for synthesizing DPPH involves the reaction of diphenylphosphine with 2,2-dimethyl-1,3-dioxolane in the presence of hydrazine hydrate. This reaction produces DPPH as a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
DPPH has been extensively studied for its potential applications in scientific research. One of the most common uses of DPPH is as a ligand in the synthesis of various organic compounds. DPPH has been shown to be an effective ligand for the synthesis of a wide range of organic compounds, including chiral ligands and metal complexes.
Propriétés
Numéro CAS |
17239-58-6 |
|---|---|
Nom du produit |
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- |
Formule moléculaire |
C26H26N2P2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C26H26N2P2/c1-27(2)28(29(23-15-7-3-8-16-23)24-17-9-4-10-18-24)30(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clé InChI |
KNMQCZORAUHHCY-UHFFFAOYSA-N |
SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
17239-58-6 |
Synonymes |
1,1-Bis(diphenylphosphino)-2,2-dimethylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)





